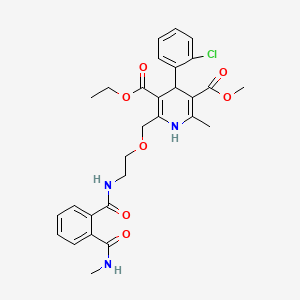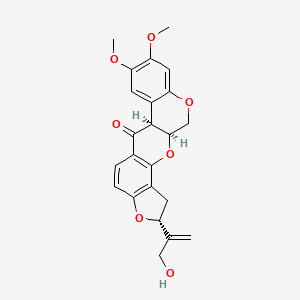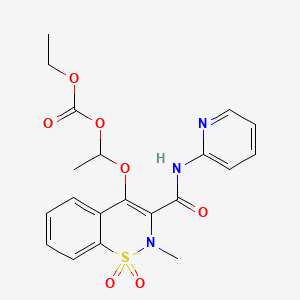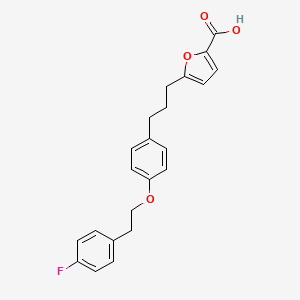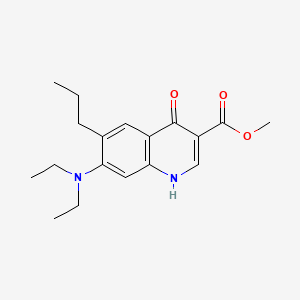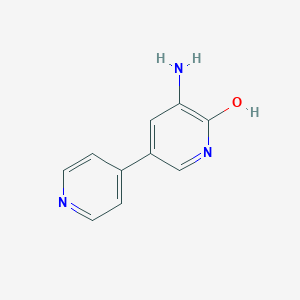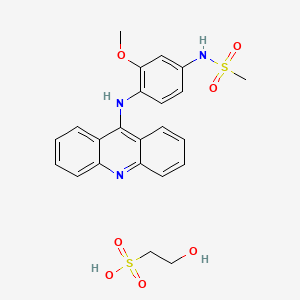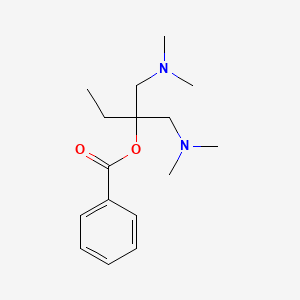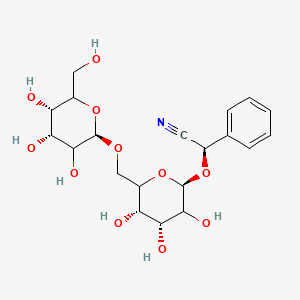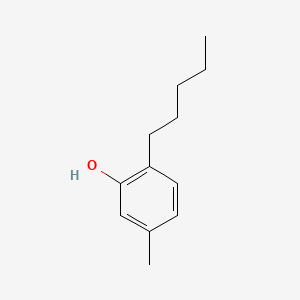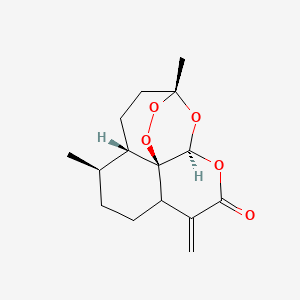
青蒿素
描述
青蒿素烯是一种天然化合物,最初是从青蒿 (Artemisia annua L.) 中分离出来的。 它是一种内过氧化物,与著名的抗疟疾药物青蒿素密切相关 。 青蒿素烯因其多种生物活性而受到关注,包括抗炎、抗癌和抗氧化特性 .
科学研究应用
青蒿素烯在科学研究中具有广泛的应用:
化学: 青蒿素烯用作合成具有潜在生物活性的各种衍生物的起始原料.
生物学: 在生物学研究中,研究青蒿素烯对细胞过程的影响,包括其在调节氧化应激和炎症中的作用.
作用机制
青蒿素烯的作用机制涉及多个分子靶标和途径:
氧化应激调节: 青蒿素烯通过降低 Nrf2 泛素化和提高其稳定性来激活 Nrf2 途径。
DNA 损伤诱导: 青蒿素烯通过抑制拓扑异构酶的表达,选择性地诱导癌细胞中的 DNA 双链断裂和凋亡.
准备方法
青蒿素烯可以通过一步式硒氧化消除反应从青蒿素合成 。 该方法涉及使用硒氧化物作为试剂来促进转化。 Avery 等人。 优化了青蒿素烯的合成路线,使其更加高效 。 青蒿素烯的工业生产方法仍在开发中,但从青蒿素合成仍然是主要方法 .
化学反应分析
青蒿素烯经历多种类型的化学反应,包括:
氧化: 青蒿素烯可以被氧化形成各种氧化衍生物。 常用的氧化试剂包括过氧化氢和其他氧化剂。
还原: 青蒿素烯的还原反应可以生成化合物的还原形式。 通常使用硼氢化钠等还原剂。
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以生成不同的氧化衍生物,而还原可以生成青蒿素烯的各种还原形式 .
相似化合物的比较
青蒿素烯与青蒿素及其衍生物密切相关,例如双氢青蒿素、蒿甲醚和蒿酸盐 。 这些化合物具有相似的内过氧化物结构,这是其生物活性的原因。 青蒿素烯在其特异的分子靶标和途径方面是独一无二的,使其成为各种治疗应用的有希望的候选药物 .
类似的化合物包括:
青蒿素: 以其抗疟疾特性而闻名.
双氢青蒿素: 青蒿素的衍生物,生物利用度更高.
蒿甲醚: 另一种用于疟疾联合疗法的衍生物.
蒿酸盐: 一种水溶性衍生物,用于重症疟疾.
青蒿素烯独特的特性和多样的生物活性使其成为进一步研究和开发的宝贵化合物。
属性
IUPAC Name |
(1R,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEBZMMCKFUABB-KPHNHPKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101020-89-7 | |
| Record name | ARTEMISITENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VXA86C8WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does artemisitene exert its antioxidant effects?
A1: Artemisitene activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. [, , ] This activation occurs through the reduction of Nrf2 ubiquitination, leading to increased Nrf2 stability. [] Nrf2 is a crucial transcription factor that regulates the expression of antioxidant genes, such as heme oxygenase 1 (HO-1). [, ] The increased expression of these antioxidant genes contributes to the protective effects of artemisitene against oxidative stress-related damage. [, , ]
Q2: What is the role of Keap1 in artemisitene's mechanism of action?
A2: Kelch-like ECH-associated protein-1 (Keap1) acts as a cytosolic repressor of Nrf2. [] Research suggests that artemisitene interacts with the Cys151 residue of Keap1. [] This interaction is crucial for Nrf2 activation, as mutating Cys151 to Serine abolishes artemisitene-mediated Nrf2 activation and downstream gene expression. []
Q3: Does artemisitene exhibit anti-parasitic activity?
A3: Yes, studies demonstrate that artemisitene possesses anti-parasitic activity against Schistosoma japonicum. [] This activity manifests as a reduction in the number of adult worms and eggs, along with damage to the tegument of adult worms. [] Interestingly, this anti-parasitic effect appears to involve immune modulation, particularly the enhancement of type 2 immunity, leading to increased eosinophil counts in the liver. []
Q4: What is the molecular formula and weight of artemisitene?
A4: The molecular formula of artemisitene is C15H20O5, and its molecular weight is 280.32 g/mol.
Q5: What are the key spectroscopic characteristics of artemisitene?
A5: Several techniques, including NMR, GC-MS, and HPLC-UV, have been used to characterize artemisitene. [, , , , , ] Specific spectroscopic data can be found within the referenced research papers. [, , , , , ]
Q6: What is known about the stability of artemisitene?
A6: Limited information is available regarding the stability of artemisitene under various conditions. [] Further research is needed to assess its stability profile comprehensively.
Q7: What is the bioavailability of artemisitene?
A7: Studies in rats report an absolute bioavailability of 3.7% for artemisitene after intravenous and oral administration. [] This suggests relatively low systemic exposure after oral dosing, highlighting a potential area for improvement in drug delivery strategies.
Q8: What evidence supports the anti-tumor activity of artemisitene?
A8: Artemisitene has demonstrated anti-proliferative effects in various cancer cell lines, including HCT-15, Ehrlich ascites tumor (EAT), and EN2 cells. [, , ] These in vitro studies highlight its potential as an anti-cancer agent, although further investigations are needed to confirm its efficacy and safety in vivo.
Q9: How effective is artemisitene in treating schistosomiasis?
A9: In murine models of schistosomiasis japonica, artemisitene treatment significantly reduced worm burden, liver granuloma size, and collagen deposition. [] These findings suggest promising therapeutic potential against schistosomiasis, warranting further exploration in preclinical and potentially clinical settings.
Q10: What analytical techniques are used to quantify artemisitene?
A10: Researchers have employed various techniques to quantify artemisitene, including reversed-phase high-performance liquid chromatography (HPLC) with electrochemical detection (HPLC-EC), gas chromatography (GC), and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). [, , , , ] These methods allow for sensitive and specific detection of artemisitene in complex matrices like plant extracts and biological samples.
Q11: How can trace amounts of artemisitene be separated from artemisinin?
A11: Studies have explored the use of ammonium functional ionic liquids for the selective separation of trace artemisitene from artemisinin. [, ] This approach highlights the potential of innovative separation techniques for obtaining high-purity artemisitene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


